molecular formula C14H19FN2O B1429676 N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide CAS No. 1308368-28-6

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Cat. No. B1429676
CAS RN: 1308368-28-6
M. Wt: 250.31 g/mol
InChI Key: KDORZGBLNBVEKX-UHFFFAOYSA-N
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Description

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide (ECFP) is a synthetic molecule that has been studied for its potential applications in scientific research. ECFP is a member of the pyridine family and is a fluorinated compound, which makes it particularly useful for research purposes. ECFP has a wide range of applications in various fields, including biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

PET Tracers and Neuroimaging

N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, including derivatives similar to N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide, are used as PET tracers for neuroimaging. These compounds show promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, due to their high affinity and selective antagonistic properties (García et al., 2014).

Antitumor Agents

Compounds structurally related to N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide have been explored for their antitumor properties. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide has shown significant activity against tumors like the Lewis lung carcinoma in animal models. This compound is being investigated for its potential in clinical trials for cancer treatment (Baguley et al., 2004).

Antimicrobial Activity

Derivatives of N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide, such as N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide, have shown potential as antimicrobial agents. These compounds have been evaluated for their antibacterial activity against various bacterial strains and demonstrated promising results (Babu et al., 2015).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide are essential for understanding their biological activity. For instance, studies have focused on efficient synthesis methods and the biological activity of N-(ferrocenylmethyl)benzene-carboxamide derivatives, which are useful for developing new therapeutic agents (Kelly et al., 2007).

properties

IUPAC Name

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-10-5-3-4-6-12(10)17-14(18)11-7-8-16-13(15)9-11/h7-10,12H,2-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDORZGBLNBVEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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